molecular formula C8H18N2 B3056123 1-N,4-N-dimethylcyclohexane-1,4-diamine CAS No. 6921-01-3

1-N,4-N-dimethylcyclohexane-1,4-diamine

Cat. No.: B3056123
CAS No.: 6921-01-3
M. Wt: 142.24 g/mol
InChI Key: XDCMXOFKBHKHGP-UHFFFAOYSA-N
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Preparation Methods

1-N,4-N-dimethylcyclohexane-1,4-diamine can be synthesized through the hydromethylation of cyclohexane. The specific steps involve reacting cyclohexane with methylxylitol, followed by hydrogenation with hydrogen in the presence of a catalyst to obtain the product . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

1-N,4-N-dimethylcyclohexane-1,4-diamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. Major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives .

Scientific Research Applications

1-N,4-N-dimethylcyclohexane-1,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-N,4-N-dimethylcyclohexane-1,4-diamine involves its ability to form stable coordination complexes with transition metals. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, oxidation, and polymerization . The molecular targets and pathways involved include the interaction of the compound with metal ions, leading to the formation of active catalytic sites.

Properties

IUPAC Name

1-N,4-N-dimethylcyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-3-5-8(10-2)6-4-7/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCMXOFKBHKHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274932
Record name 1-N,4-N-dimethylcyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-01-3
Record name 1-N,4-N-dimethylcyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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